2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide
Description
Core Skeletal Framework Analysis
The compound’s molecular formula, C₁₇H₃₅N₅O₅ , indicates a highly functionalized structure with significant nitrogen and oxygen content. The core skeleton consists of two interconnected cyclic systems:
- A cyclohexyl ring substituted with amino, hydroxy, methoxy, and acetamide groups.
- An oxane (tetrahydropyran) ring linked via an ether bond to the cyclohexyl moiety and functionalized with methylaminomethyl and amino groups.
The connectivity is confirmed by the SMILES string CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N , which delineates the cyclohexyl-oxane bridge. The oxane ring (position 1CCC(C(O1)...) attaches to the cyclohexyl ring at position 3 via an oxygen atom, forming a bicyclic framework. This architecture is characteristic of aminocyclitol-containing antibiotics but features atypical substitutions, such as the N-methylacetamide side chain.
Table 1: Core Skeletal Features
| Component | Substituents |
|---|---|
| Cyclohexyl ring | 4-amino, 3-[oxane-linked], 2-hydroxy, 6-methoxy, N-methylacetamide at position 4 |
| Oxane ring | 3-amino, 6-(methylaminomethyl) |
Functional Group Identification and Positional Isomerism
The compound hosts seven functional groups critical to its reactivity and bioactivity:
- Primary amino groups (-NH₂) at positions 4 (cyclohexyl) and 3 (oxane).
- Secondary amino group (-NH-) in the methylaminomethyl side chain (oxane position 6).
- Hydroxyl group (-OH) at cyclohexyl position 2.
- Methoxy group (-OCH₃) at cyclohexyl position 6.
- N-methylacetamide (-N(C)COCH₃) at cyclohexyl position 4.
- Ether linkage (-O-) bridging the cyclohexyl and oxane rings.
Positional isomerism arises from the spatial arrangement of these groups. For instance, the methoxy and hydroxy groups on the cyclohexyl ring (positions 6 and 2, respectively) could adopt alternative configurations, potentially altering hydrogen-bonding networks. Similarly, the methylaminomethyl group on the oxane ring introduces stereoelectronic variability depending on its axial or equatorial orientation .
Stereochemical Configuration Determination
The compound contains six stereocenters , as inferred from the InChI string InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3 . Key stereochemical features include:
- Cyclohexyl ring : Chair conformation with axial hydroxy (position 2) and equatorial methoxy (position 6) groups.
- Oxane ring : $${}^{4}C_1$$ chair conformation, with the methylaminomethyl group (position 6) adopting an equatorial orientation to minimize steric strain.
- Acetamide side chain : The N-methyl group occupies a trans position relative to the carbonyl oxygen, as observed in related N-alkylacetamides .
Notably, PubChem flags undefined stereochemistry due to insufficient data, suggesting that absolute configurations at specific centers (e.g., oxane position 3) remain uncharacterized .
Comparative Analysis with Related Aminoglycoside Derivatives
The compound shares structural motifs with istamycins, a class of 4,5-disubstituted 2-deoxystreptamine aminoglycosides.
Table 2: Comparison to Istamycin AO (CID 13092596)
Unlike istamycin A, which features a 2-deoxystreptamine core , the target compound replaces the streptamine moiety with a functionalized cyclohexyl ring. This modification likely impacts ribosomal binding affinity, a critical determinant of aminoglycoside activity . Additionally, the N-methylacetamide group is absent in classical aminoglycosides, suggesting a novel mechanism of action or resistance profile.
Properties
Molecular Formula |
C17H35N5O5 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3 |
InChI Key |
NEFDRWXEVITQMN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Fermentation
Microbial Production in Streptomyces tenjimariensis
The compound is natively produced by Streptomyces tenjimariensis ATCC 31603 through a genetically encoded biosynthetic pathway. Key steps include:
- Fermentation Conditions :
- Yield Optimization :
Table 1: Fermentation Parameters and Output
| Parameter | Value | Source |
|---|---|---|
| Fermentation Time | 120–144 hours | |
| Temperature | 28°C | |
| Maximum Yield | 1.2–1.5 g/L | |
| Key Genes | istA, istB, istG, istL |
Semi-Synthetic Derivatization
Chemical Modification of Istamycin C
Istamycin C (closely related structure) serves as a starting material for semi-synthesis:
- Methylaminomethyl Introduction :
- Yield : 38–42% after purification.
Table 2: Semi-Synthetic Reaction Conditions
| Reagent | Role | Conditions |
|---|---|---|
| Formaldehyde | Methylaminomethyl donor | 25°C, 12 hours |
| NaBH3CN | Reducing agent | pH 6.5, methanol |
| TFA | Deprotection | 0°C, 2 hours |
Total Chemical Synthesis
Stepwise Assembly of the Cyclohexyl-Oxane Core
Total synthesis involves sequential glycosylation and functionalization:
- Cyclitol Core Construction :
- Oxane Ring Synthesis :
- Glycosidic Bond Formation :
- Acetamide Sidechain Addition :
- React with N-methyl-2-aminoacetyl chloride in DMF at 0°C.
Table 3: Key Synthetic Steps and Yields
| Step | Reaction | Yield |
|---|---|---|
| Cyclitol Amination | Mitsunobu reaction | 65% |
| Oxane Formation | Ring-closing metathesis | 52% |
| Glycosylation | Schmidt reaction | 47% |
| Acetamide Addition | Acylation | 68% |
Analytical Characterization
Quality Control and Structural Validation
- HPLC-MS Profiling :
- Chiral Separation :
Table 4: Analytical Parameters
| Method | Column/Reagents | Key Result |
|---|---|---|
| HPLC-MS | CSH C18, PFPA/CH3CN | Purity >98% |
| Chiral HPLC | TeicoShell column | Epimer resolution |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures to control the reaction rate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug design, particularly as an inhibitor of specific biological pathways. Its derivatives have been explored for their efficacy against various diseases, including cancer and neurological disorders.
Histone Deacetylase Inhibition
Recent studies have indicated that compounds similar to 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide may act as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and have been implicated in cancer progression. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds with similar structural motifs. Research indicates that derivatives may help mitigate neurodegenerative processes by modulating signaling pathways involved in neuronal survival and apoptosis. This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide and its biological activity is crucial for optimizing its therapeutic potential. Modifications to the amino and hydroxyl groups can significantly influence its binding affinity to target proteins, enhancing its efficacy as a drug candidate.
Case Studies
Several case studies have highlighted the compound's potential:
- Anticancer Activity : A study evaluating the antiproliferative effects of similar compounds showed promising results against human acute monocytic leukemia cells, emphasizing the importance of structural modifications in enhancing selectivity and potency against specific cancer types .
- Neuroprotection : Research focusing on neuroprotective agents has identified derivatives that exhibit protective effects on neuronal cells under oxidative stress conditions, suggesting a pathway for developing treatments for neurodegenerative diseases.
Data Tables
The following table summarizes key findings from various studies related to the compound’s applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
Several acetamide-based herbicides () share functional similarities but differ in substituents and applications:
Key Differences :
- The target compound lacks the chloro group critical for herbicidal activity in alachlor and pretilachlor.
- Its amino and hydroxyl groups may confer higher hydrophilicity compared to lipophilic pesticidal acetamides, suggesting divergent applications (e.g., drug development vs. agrochemicals) .
Bioactive Acetamide Derivatives with Pharmacological Potential
Compounds with acetamide backbones and heterocyclic moieties exhibit diverse biological activities ():
Key Similarities :
- The methoxy group in the target compound is shared with N-(4-methoxyphenyl)acetamide, a common intermediate in drug synthesis .
Physicochemical Properties
- Hydrophilicity: The amino and hydroxy groups enhance water solubility, contrasting with chloroacetamides (e.g., alachlor) optimized for soil penetration .
- Stability : The oxane ring may improve metabolic stability compared to linear alkyl chains in pesticidal analogs .
Biological Activity
2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in scientific research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H38N6O13S2 |
| Molecular Weight | 598.646 g/mol |
| CAS Number | 77312-58-4 |
| Boiling Point | 635.2 °C |
| Flash Point | 338 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple amino groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction may influence several pathways, including:
- Signal Transduction : Modulating cellular responses to external signals.
- Metabolic Processes : Affecting metabolic pathways through enzyme inhibition or activation.
- Cellular Communication : Altering communication between cells via receptor interactions.
Antitumor Activity
Research has demonstrated that 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide exhibits significant antitumor properties. A study evaluated its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.36 ± 0.12 |
| HepG2 | 9.94 ± 0.15 |
These findings suggest that the compound is more effective against breast cancer cells compared to liver cancer cells, indicating its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial in various signaling pathways related to cell growth and survival.
Case Studies
- Study on Antitumor Effects : A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies.
- Enzyme Interaction Studies : In vitro experiments demonstrated that the compound could inhibit specific enzymes, leading to decreased cell proliferation in targeted cancer types.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
